Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst . The reaction conditions often require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of the corresponding quinoline derivative without the bromine atom.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the development of materials with specific chemical properties
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- Ethyl 2,4-dimethylquinoline-3-carboxylate
- Ethyl 6-methoxy-3-methylquinoline-2-carboxylate
- Ethyl 2,4-bis(chloromethyl)quinoline-3-carboxylate
Comparison: Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a versatile intermediate in organic synthesis compared to its analogs .
Biological Activity
Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate is a quinoline derivative that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H16BrNO2. The presence of the bromine atom at the 6-position of the quinoline ring contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antiviral Properties
In addition to its antimicrobial effects, this compound has shown promising antiviral properties . A study focused on its activity against enterovirus D68 (EV-D68) indicated that structural modifications at the 6-position significantly influenced antiviral potency.
Case Study: Antiviral Activity Against EV-D68
In a comparative analysis, various derivatives were synthesized and tested for their ability to inhibit viral replication in Rhabdomyosarcoma cell lines. The results are summarized in Table 2.
Table 2: Antiviral Evaluation of Quinoline Derivatives
Compound Name | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 5.0 | 200 | 40 |
Compound A | 10.0 | 150 | 15 |
Compound B | 7.5 | 100 | 13.33 |
The selectivity index (SI) indicates that this compound has a favorable profile compared to other tested compounds, suggesting it selectively inhibits viral replication without significantly affecting cell viability.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific viral proteins or cellular pathways that facilitate viral entry or replication. Further studies using molecular docking simulations have suggested that the compound may bind effectively to the viral protein VP1, which is crucial for viral stability and infectivity.
Properties
Molecular Formula |
C19H16BrNO2 |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H16BrNO2/c1-3-23-19(22)17-12(2)21-16-10-9-14(20)11-15(16)18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChI Key |
KMEQREVRLSVIMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Br)C |
Origin of Product |
United States |
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